molecular formula C15H15NO3 B12433845 3-amino-3-(4-phenoxyphenyl)propanoic Acid CAS No. 213192-51-9

3-amino-3-(4-phenoxyphenyl)propanoic Acid

Cat. No.: B12433845
CAS No.: 213192-51-9
M. Wt: 257.28 g/mol
InChI Key: PFKWRQJXKGRFJV-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Diagnostic Use. 3-Amino-3-(4-phenoxyphenyl)propanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and antimicrobial research. Its core structure features a beta-amino acid scaffold substituted with a 4-phenoxyphenyl moiety, a characteristic shared with compounds known to exhibit potent biological activity . Research Applications and Value This compound serves as a valuable building block for developing novel therapeutic agents. Structurally similar 3-aminopropanoic acid derivatives incorporating phenolic groups have demonstrated promising, broad-spectrum antimicrobial activity against a range of multidrug-resistant pathogens . These include high-priority ESKAPE group bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis , as well as drug-resistant fungal species like Candida auris . The 4-phenoxyphenyl moiety is a key pharmacophore, as phenolic compounds are widely recognized for their diverse biological activities, including antimicrobial and anticancer effects . Furthermore, over 85% of FDA-approved pharmaceuticals contain heterocyclic or aromatic scaffolds, underscoring the relevance of this compound's structure in drug discovery . Potential Mechanism of Action While the specific mechanism of action for this compound is subject to ongoing research, amino acid derivatives of this class are known to interfere with critical microbial processes. A primary target is the bacterial cell wall biosynthesis pathway, particularly the enzymes involved in peptidoglycan formation (MurA-F) . By mimicking natural amino acids, these compounds can inhibit these essential enzymes, leading to impaired cell wall integrity and bacterial cell death . The flexibility of the amino acid scaffold allows for potential interactions with multiple biological targets, offering a strategy to overcome existing drug-resistance mechanisms in pathogens .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

213192-51-9

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

3-amino-3-(4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)

InChI Key

PFKWRQJXKGRFJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Amino 3 4 Phenoxyphenyl Propanoic Acid

Stereoselective Synthesis of 3-amino-3-(4-phenoxyphenyl)propanoic Acid and its Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic routes that yield enantiomerically pure forms of this compound is of paramount importance.

Development of Asymmetric Synthetic Routes

Asymmetric synthesis aims to create a specific stereoisomer. elsevierpure.comrsc.orgrsc.orgorganic-chemistry.org A variety of approaches have been developed to achieve this for β-amino acids. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One notable strategy involves the phase-transfer-catalyzed alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide. This method has proven effective for synthesizing β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org Another approach utilizes photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a convenient route to unnatural α-amino acids. rsc.org While these methods are not specific to this compound, they represent powerful tools that could be adapted for its asymmetric synthesis.

Enzymatic Resolution and Chiral Derivatization Strategies

Enzymatic resolution offers a powerful and highly selective method for separating enantiomers from a racemic mixture. mdpi.com Lipases, in particular, are widely used for this purpose. For instance, the enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate have been successfully separated through enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This enzymatic approach yields both the unreacted (R)-amino ester and the (S)-acylated product with high enantiomeric excess. researchgate.netnih.gov

Chiral derivatization is another technique used to separate enantiomers. nih.gov This involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated by chromatography. Common chiral derivatizing agents include (R)-pantolactone and various chiral isothiocyanates. nih.govsci-hub.se After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Approaches for the Construction of the Propanoic Acid Backbone

The synthesis of the core propanoic acid structure is a fundamental aspect of producing this compound. Various methods have been established for constructing this β-amino acid backbone. scribd.comresearchgate.netillinois.edu

A common and straightforward method is the Rodionov synthesis, which involves the reaction of an aldehyde with malonic acid and ammonia (B1221849) or an ammonium salt. nih.gov This one-pot reaction can produce a variety of 3-amino-3-arylpropionic acids in moderate to good yields. scribd.comgoogle.com Mechanistic studies have shown that the reaction proceeds through multiple pathways, and the product distribution can be influenced by solvent polarity. scribd.com

Another approach involves the homologation of α-amino acids, such as through the Arndt-Eistert reaction, which extends the carbon chain by one methylene (B1212753) unit. illinois.edu More recent strategies focus on metal-catalyzed reactions, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, offering more direct routes to β-amino acid derivatives. illinois.edu

Strategies for the Introduction of the 4-Phenoxyphenyl Moiety

The 4-phenoxyphenyl group is a key structural feature of the target molecule. Its introduction can be achieved through several synthetic strategies, including coupling reactions and precursor-directed methods.

Coupling Reactions and Arylation Procedures

The formation of the diaryl ether linkage in the 4-phenoxyphenyl moiety is often accomplished through nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions.

A typical SNAr approach involves the reaction of a phenoxide with an activated aryl halide. For instance, 4-fluoronitrobenzene can react with hydroquinone (B1673460) to form a diphenyl ether, which can then be further functionalized. nih.gov Another strategy utilizes aryne chemistry, where an aryne is generated in situ and reacts with a phenol (B47542) derivative to form the diaryl ether. rsc.org

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are also employed for creating carbon-carbon bonds to attach the phenoxyphenyl group to other parts of the molecule. nih.gov

Precursor-Directed Synthesis Methodologies

Precursor-directed biosynthesis is an innovative approach that combines chemical synthesis with biological processes. nih.govrsc.orgnih.gov In this strategy, a synthetic precursor is fed to a microbial culture, which then incorporates it into a natural product biosynthetic pathway to generate novel analogs. rsc.org While not yet specifically reported for this compound, this method holds potential for producing complex molecules by leveraging the enzymatic machinery of microorganisms. nih.gov

Chemical synthesis can also be precursor-directed. For example, starting with 4-phenoxyaniline (B93406) or 4-phenoxyphenol, the desired functional groups can be built upon this core structure. nih.govnih.gov This approach ensures the presence of the 4-phenoxyphenyl moiety from an early stage of the synthesis. For instance, 4-phenoxyaniline can be reacted with various sulfonyl chlorides to produce a range of derivatives. nih.gov Similarly, 1-(4-phenoxyphenyl)-2-propyl alcohol can be synthesized starting from 4-phenoxyphenyl as the raw material. google.com

Derivatization and Functionalization of this compound

The functional groups of this compound are readily modified using established synthetic protocols. The carboxylic acid can be converted into esters, amides, and other acyl derivatives, while the amino group can be acylated or serve as a nucleophile in various reactions. These transformations are foundational for creating a broad spectrum of analogs.

The synthesis of amides, esters, and hydrazides from this compound leverages standard organic chemistry transformations. These derivatives are not only valuable final compounds but also serve as crucial intermediates for further synthetic elaborations, such as the construction of heterocyclic systems.

Esters: Esterification of the carboxylic acid moiety is a common first step in a synthetic sequence, often to protect the acid or to enhance the reactivity of the α-carbon. Standard methods, such as Fischer esterification using an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a catalytic amount of strong acid like sulfuric acid, can be employed. nih.govorgsyn.org For instance, reacting the parent acid with an excess of methanol (B129727) under acidic catalysis would yield the corresponding methyl ester. nih.gov Alternatively, for more sensitive substrates, reaction with alkyl halides in the presence of a base or using milder coupling agents can be effective. The synthesis of ethyl 3-amino-3-(4-cyanophenyl)propanoate, a structurally related compound, highlights the feasibility of these esterification approaches. researchgate.net

Amides: The amino group and the carboxylic acid group allow for the formation of amide bonds, either through intermolecular reactions with other amines or acids or through intramolecular cyclization. Direct coupling of the carboxylic acid with a primary or secondary amine is typically facilitated by a coupling agent to form the activated ester or acyl intermediate. Common reagents for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or uronium salts. mdpi.com The amino group of this compound can also be acylated. For example, N-protected derivatives, such as the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protected forms, are synthesized by reacting the amino acid with Boc-anhydride or Fmoc-OSu (N-hydroxysuccinimidyl-9-fluorenyl-methyl-carbonate), respectively, typically in the presence of a base like sodium bicarbonate. researchgate.net

Hydrazides: Hydrazide derivatives are key synthetic precursors, particularly for the synthesis of nitrogen-containing heterocyles like oxadiazoles (B1248032) and triazoles. nih.govnjppp.com The most direct route to a hydrazide is through the hydrazinolysis of the corresponding ester. nih.govnih.gov For example, the methyl or ethyl ester of this compound can be refluxed with hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol or propan-2-ol to yield 3-amino-3-(4-phenoxyphenyl)propanehydrazide. nih.govnih.gov This transformation efficiently converts the ester into a highly reactive hydrazide, primed for subsequent cyclization reactions. explorationpub.com

Table 1: Representative Amide, Ester, and Hydrazide Derivatives This table is generated based on established chemical reactions, as specific examples for this exact compound are not detailed in the provided search results.

Derivative Type Representative Structure Reagents
Ethyl Ester Ethyl 3-amino-3-(4-phenoxyphenyl)propanoate Ethanol, H₂SO₄ (cat.)
N-Boc Derivative N-Boc-3-amino-3-(4-phenoxyphenyl)propanoic acid Boc₂O, NaHCO₃
Hydrazide 3-amino-3-(4-phenoxyphenyl)propanehydrazide Ethyl 3-amino-3-(4-phenoxyphenyl)propanoate, N₂H₄·H₂O
N,N-Dimethylamide 3-Amino-N,N-dimethyl-3-(4-phenoxyphenyl)propanamide Dimethylamine, EDCI

The functional groups of this compound and its derivatives are ideal starting points for constructing various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized from acid hydrazide precursors. nih.govluxembourg-bio.com The hydrazide of this compound can undergo cyclodehydration with various reagents. For example, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) would yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Alternatively, the hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to the corresponding 2-amino-1,3,4-oxadiazole using reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com

Triazoles: The 1,2,4-triazole (B32235) ring system can also be accessed from derivatives of the parent amino acid. One common method involves the reaction of an acid chloride with aminoguanidine (B1677879), followed by cyclization. nih.gov For instance, the carboxylic acid could first be converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with aminoguanidine hydrochloride followed by base-catalyzed cyclization would furnish a 3-amino-5-substituted-4H-1,2,4-triazole. nih.govresearchgate.net Another pathway involves the reaction of hydrazides with appropriate reagents. While many methods exist, the choice of synthetic route allows for the introduction of various substituents onto the triazole ring. mdpi.comclockss.orgresearchgate.net

Table 2: Representative Heterocyclic Analogues This table is generated based on established chemical reactions, as specific examples for this exact compound are not detailed in the provided search results.

Heterocycle Representative Structure Precursor
1,3,4-Oxadiazole 2-(1-Amino-2-(4-phenoxyphenyl)ethyl)-5-methyl-1,3,4-oxadiazole Hydrazide
1,2,4-Triazole 4-Amino-5-(1-amino-2-(4-phenoxyphenyl)ethyl)-4H-1,2,4-triazole-3-thiol Hydrazide/Acid
Pyrrolone 4-Amino-1,5-dihydro-5-(4-phenoxyphenyl)-2H-pyrrol-2-one Parent Amino Acid

Modification of the bis-aromatic phenoxyphenyl ring system allows for the fine-tuning of the molecule's steric and electronic properties. Electrophilic aromatic substitution is the most common strategy for introducing new substituents. The reactivity and regioselectivity of these substitutions are governed by the existing groups on the rings.

The 3-amino-3-carboxypropyl chain attached to one phenyl ring is an ortho-, para-directing, activating group, although it can be deactivating under strongly acidic conditions due to protonation of the amino group. The phenoxy group (-OAr) is also an activating, ortho-, para-director. Therefore, electrophilic attack is expected to occur at the positions ortho and para to these groups.

On the phenyl ring bearing the amino acid side chain, substitution will be directed to the positions ortho to the side chain (positions 3 and 5). On the terminal phenyl ring, substitution will be directed ortho and para to the ether linkage (positions 2', 4', and 6'). The precise location of substitution can often be controlled by the choice of reaction conditions and the specific electrophile used. For example, halogenation (e.g., with Br₂ or Cl₂) or nitration (e.g., with HNO₃/H₂SO₄) could introduce substituents onto either ring. The synthesis of 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole demonstrates that substitution on the phenoxy-bearing ring is synthetically accessible. nih.govresearchgate.net

The introduction of substituents can significantly impact the biological and chemical properties of the resulting molecules. For instance, in a series of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a 4-Cl substituent on a phenyl ring enhanced activity against certain bacteria, while a dimethylamino group led to a complete loss of activity. nih.gov

Table 3: Potential Aromatic Substitution Patterns This table is generated based on general principles of electrophilic aromatic substitution, as specific examples for this exact compound are not detailed in the provided search results.

Substitution Pattern Representative Structure Potential Reagents
Chloro-substituted 3-Amino-3-(4-(4-chlorophenoxy)phenyl)propanoic acid SO₂Cl₂ or Cl₂
Nitro-substituted 3-Amino-3-(3-nitro-4-phenoxyphenyl)propanoic acid HNO₃, H₂SO₄
Bromo-substituted 3-Amino-3-(4-(4-bromophenoxy)phenyl)propanoic acid Br₂, FeBr₃

Structural Elucidation and Conformational Analysis of 3 Amino 3 4 Phenoxyphenyl Propanoic Acid

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The molecular structure of 3-amino-3-(4-phenoxyphenyl)propanoic acid is elucidated using a suite of spectroscopic methods. While direct experimental spectra for this specific compound are not widely published, the analysis of structurally similar compounds provides a robust framework for predicting its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the phenyl group directly attached to the chiral center and the protons of the phenoxy group will likely exhibit complex splitting patterns (doublets and triplets) due to their coupling with adjacent protons.

Methine Proton (-CH(NH₂)-): The proton attached to the chiral carbon (C3) is expected to resonate as a triplet, due to coupling with the adjacent methylene (B1212753) protons, likely in the range of δ 4.0-5.0 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene group (C2) adjacent to the carboxylic acid would appear as a doublet, coupling with the methine proton, typically in the δ 2.5-3.0 ppm range.

Amine and Carboxylic Acid Protons (-NH₂ and -COOH): The chemical shifts of these protons are variable and depend on the solvent and concentration. The amine protons might appear as a broad singlet, while the carboxylic acid proton resonates at a much lower field, often above δ 10.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom.

Carbonyl Carbon (-COOH): This carbon is the most deshielded and would appear at the downfield end of the spectrum, typically around δ 170-180 ppm.

Aromatic Carbons: The carbons of the two phenyl rings will produce a series of signals in the δ 115-160 ppm region. The carbons attached to the oxygen and the chiral center will have distinct chemical shifts.

Chiral Carbon (-CH(NH₂)-): The C3 carbon atom would resonate in the range of δ 50-60 ppm.

Methylene Carbon (-CH₂-): The C2 carbon atom is expected to appear at approximately δ 40-45 ppm.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below, based on data from analogous compounds like 3-amino-3-(4-cyanophenyl)propanoic acid. researchgate.net

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH> 10.0170-180
Aromatic-H7.0 - 8.0-
Aromatic-C-115-160
-CH(NH₂)4.0 - 5.050-60
-CH₂-2.5 - 3.040-45
-NH₂Variable-

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretch (Amine): A medium to weak absorption band in the range of 3300-3500 cm⁻¹ would indicate the N-H stretching of the primary amine group.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-O Stretch (Ether): A distinct absorption band for the aryl ether linkage (C-O-C) is expected in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and around 1020-1075 cm⁻¹ (symmetric stretch).

C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl rings.

N-H Bend (Amine): A medium intensity band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration of the primary amine.

The following table summarizes the expected IR absorption frequencies for this compound, with reference to data for similar amino acid derivatives. nist.gov

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
AmineN-H Stretch3300-3500
Carboxylic AcidC=O Stretch1700-1725
Aromatic EtherC-O-C Asymmetric Stretch1200-1250
Aromatic EtherC-O-C Symmetric Stretch1020-1075
Aromatic RingC=C Stretch1450-1600
AmineN-H Bend1590-1650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₅H₁₅NO₃), the molecular weight is approximately 257.29 g/mol .

In an electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 257. The fragmentation pattern can give valuable clues about the structure. Common fragmentation pathways for β-amino acids include:

Loss of the Carboxyl Group: A significant fragment would likely result from the loss of the carboxylic acid group (-COOH), leading to a peak at m/z 212 ([M-45]⁺).

Cleavage of the Cα-Cβ Bond: Cleavage of the bond between the chiral carbon and the adjacent methylene group can lead to the formation of a stable benzylic-type cation.

Fragmentation of the Phenoxy-phenyl Moiety: The ether linkage can also cleave, leading to fragments corresponding to the phenoxy group and the substituted phenylpropanoic acid chain.

The table below outlines potential major fragments in the mass spectrum of this compound based on general fragmentation patterns of similar molecules. chim.ludocbrown.info

m/z Value Possible Fragment Ion Fragment Lost
257[C₁₅H₁₅NO₃]⁺(Molecular Ion)
212[C₁₄H₁₄NO]⁺-COOH
184[C₁₂H₁₀NO]⁺-CH₂COOH
167[C₁₂H₉O]⁺-CH(NH₂)CH₂COOH
93[C₆H₅O]⁺C₉H₁₀NO₂
77[C₆H₅]⁺C₉H₁₀NO₃

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For analogous β-amino acids, X-ray diffraction studies have revealed detailed information about bond lengths, bond angles, and the crucial intermolecular interactions that govern the crystal packing. iisc.ac.in

Conformational Studies and Analysis of Molecular Geometry

The conformational flexibility of this compound is primarily due to the rotation around several single bonds: the C-C bonds in the propanoic acid backbone and the C-O-C ether linkage. The preferred conformations will be those that minimize steric hindrance and maximize stabilizing interactions.

Computational and Theoretical Chemistry Studies of 3 Amino 3 4 Phenoxyphenyl Propanoic Acid

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique pivotal in drug discovery and molecular biology, used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgresearchgate.netacs.orgnih.gov For 3-amino-3-(4-phenoxyphenyl)propanoic acid, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the structural basis of its activity.

The process involves preparing the three-dimensional structure of the ligand, this compound, and a library of potential protein targets. acs.org The ligand's structure can be generated and optimized using computational chemistry software. The protein targets are often sourced from databases like the Protein Data Bank (PDB). Docking algorithms, such as those implemented in AutoDock Vina or GOLD suite, then systematically explore various conformations and orientations of the ligand within the binding site of the target protein. researchgate.netnih.gov

A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. mdpi.com Lower binding energy values suggest a more stable protein-ligand complex. For a molecule like this compound, the phenoxyphenyl group is expected to play a crucial role in binding, likely through aromatic stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site. researchgate.netnih.gov The amino acid backbone can form hydrogen bonds and electrostatic interactions with the receptor.

Studies on derivatives of similar compounds, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have shown that these molecules can interact with targets like SIRT2 and EGFR, suggesting potential anticancer applications. nih.gov Docking studies on such derivatives help in identifying key amino acid residues involved in the interaction, providing a rationale for the observed biological activity. nih.gov While specific docking studies on this compound are not extensively published, the methodology provides a powerful predictive tool to screen for potential protein targets and guide the synthesis of more potent analogs.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Interaction Types
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Phe518Hydrogen bond, π-π stacking
Epidermal Growth Factor Receptor (EGFR) Kinase-9.2Met793, Gly796, Leu844Hydrophobic interactions, π-π stacking
Histone Deacetylase 8 (HDAC8)-7.9His142, Phe152, Tyr306Metal coordination, π-π stacking

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is a widely used tool for predicting various properties of this compound from its fundamental electronic properties.

DFT calculations can provide a detailed understanding of the molecule's electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). acs.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. acs.org For this compound, the phenoxyphenyl group, with its delocalized π-electron system, is expected to significantly influence the HOMO and LUMO energies.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. acs.org These descriptors help in predicting the sites of electrophilic and nucleophilic attack, providing insights into the molecule's potential reaction mechanisms. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to intermolecular interactions. nih.gov

Furthermore, DFT is employed to predict spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to UV-Vis absorption spectra. mdpi.com Vibrational frequencies can also be computed to predict infrared (IR) and Raman spectra. nih.govnih.gov By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated. Studies on aromatic amino acids like phenylalanine and tyrosine have demonstrated the power of DFT in rationalizing their experimental X-ray photoelectron spectra (XPS) and understanding their electronic structure. nih.govresearchgate.netresearchgate.net

Table 2: Representative DFT-Calculated Properties for this compound (Illustrative)
PropertyCalculated Value (Method: B3LYP/6-31G)Significance
HOMO Energy-6.2 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Predicted λmax (UV-Vis)275 nmCorresponds to π-π transitions in the aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational landscape and dynamic behavior in different environments, such as in aqueous solution or when interacting with a biological target. researchgate.netnih.gov

An MD simulation begins by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.govbenthamdirect.com Commonly used force fields for biomolecules include CHARMM, AMBER, and OPLS. nih.gov The system, comprising the molecule of interest and solvent molecules (typically water), is then allowed to evolve over time by integrating Newton's equations of motion. acs.org

By analyzing the trajectory of the simulation, which can span from nanoseconds to microseconds or even longer, one can explore the different conformations that this compound can adopt. nih.govresearchgate.net This is crucial for understanding its flexibility and how it might adapt its shape to fit into a protein's binding site. The analysis can reveal the most stable conformations and the energy barriers between them.

When a protein-ligand complex identified through molecular docking is subjected to MD simulations, the stability of the predicted binding pose can be assessed. mdpi.com The simulation can reveal how the ligand and protein move and interact over time, providing a more dynamic picture of the binding event. This can help in refining the binding mode and calculating more accurate binding free energies. Long-timescale MD simulations are particularly powerful for observing rare events like ligand binding and unbinding, offering a complete picture of the binding dynamics. mdpi.com

Table 3: Key Analyses from MD Simulations of this compound
Analysis TypeInformation GainedRelevance
Root Mean Square Deviation (RMSD)Stability of the molecule's conformation over time.Assesses if the molecule reaches a stable equilibrium state.
Root Mean Square Fluctuation (RMSF)Flexibility of different parts of the molecule.Identifies rigid and flexible regions.
Radius of Gyration (Rg)Compactness of the molecule.Provides insights into conformational changes.
Hydrogen Bond AnalysisFormation and lifetime of hydrogen bonds with solvent or a receptor.Quantifies key intermolecular interactions.
Principal Component Analysis (PCA)Dominant modes of motion and conformational substates.Reduces the complexity of the conformational landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

A QSAR study begins with a dataset of compounds with known biological activities (e.g., antimicrobial or anticancer). nih.govresearchgate.net The chemical structures of these compounds are then represented by a set of numerical values called molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields from CoMFA). researchgate.netfrontiersin.org

Statistical methods, ranging from multiple linear regression (MLR) and partial least squares (PLS) to more advanced machine learning algorithms like random forest and support vector machines (SVM), are used to build a model that correlates the descriptors with the biological activity. researchgate.netmdpi.comnih.gov The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques. mdpi.com

For derivatives of this compound, descriptors related to the size, shape, and electronic properties of the substituents on the phenoxyphenyl ring would likely be important for the QSAR model. nih.gov A successful QSAR model can provide insights into the structural features that are crucial for the desired activity, thereby facilitating the rational design of new derivatives with improved therapeutic potential.

Table 4: Common Molecular Descriptors in QSAR Studies of Amino Acid Derivatives
Descriptor ClassExamplesInformation Encoded
Constitutional (1D)Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties.
Topological (2D)Kier & Hall indices, Balaban indexMolecular connectivity and branching.
Physicochemical (2D/3D)LogP, Molar Refractivity, Polar Surface AreaLipophilicity, polarizability, and transport properties.
3D-QSAR FieldsCoMFA (steric, electrostatic), CoMSIA (hydrophobic, H-bond)3D structural and electronic features.
Quantum ChemicalHOMO/LUMO energies, Dipole momentElectronic properties and reactivity.

Prediction and Elucidation of Biological Activity Mechanisms

The collective application of the computational methods described above allows for a comprehensive prediction and elucidation of the potential biological activity mechanisms of this compound. By integrating the findings from molecular docking, DFT, MD simulations, and QSAR, a multi-faceted understanding of the molecule's behavior at the molecular level can be achieved.

Molecular docking initiates the process by identifying potential protein targets and providing a static snapshot of the most favorable binding interactions. This initial hypothesis about the mode of action is then further investigated and refined.

DFT calculations complement this by providing a deep understanding of the molecule's intrinsic electronic properties. This knowledge is crucial for rationalizing the observed binding interactions, such as why certain parts of the molecule are involved in hydrogen bonding or electrostatic interactions. DFT can also help in understanding the reactivity of the molecule, which might be relevant for mechanisms involving covalent bond formation with the target.

MD simulations add a dynamic perspective, assessing the stability of the docked complex and exploring the conformational changes that occur upon binding. This can reveal allosteric effects or induced-fit mechanisms that are not apparent from static docking poses. The binding free energies calculated from MD simulations offer a more accurate prediction of the binding affinity.

Finally, QSAR modeling of a series of derivatives provides a broader view by establishing a clear link between specific structural modifications and changes in biological activity. The insights from a QSAR model can confirm the importance of the interactions identified by docking and MD, and guide the optimization of the lead compound.

Together, these computational approaches provide a powerful workflow to move from the chemical structure of this compound to a detailed hypothesis of its biological mechanism, thereby accelerating the drug discovery and development process.

Theoretical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A thorough theoretical analysis of the intermolecular interactions of this compound is fundamental to understanding its chemical and biological behavior. These non-covalent interactions govern its properties in the solid state, its solubility, and its ability to bind to biological receptors.

Hydrogen Bonding: The amino acid moiety of the molecule, with its carboxylic acid (-COOH) and amino (-NH2) groups, provides both hydrogen bond donors and acceptors. DFT calculations can be used to determine the geometry and strength of these hydrogen bonds, both in dimers of the molecule itself and in complexes with solvent molecules or protein residues. The analysis of the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of these interactions. MD simulations can provide a dynamic picture of the hydrogen bonding network in solution, revealing the average number of hydrogen bonds and their lifetimes. nih.gov

π-Stacking and Aromatic Interactions: The phenoxyphenyl group is a large, electron-rich aromatic system capable of engaging in strong π-stacking interactions. researchgate.netnih.gov These interactions are crucial for the binding of the molecule to aromatic residues in protein active sites. The geometry of these interactions can be parallel-displaced or T-shaped. DFT calculations can accurately model the potential energy surface of these interactions, providing information on the preferred geometries and their interaction energies. MD simulations of the molecule in solution or in a protein complex can reveal the prevalence and dynamics of these aromatic interactions. researchgate.net

By combining these theoretical analyses, a detailed map of the interaction potential of this compound can be constructed, providing a solid foundation for interpreting its experimental behavior and for designing new molecules with tailored interaction properties.

Investigation of Biological Activities and Underlying Mechanisms of Action for 3 Amino 3 4 Phenoxyphenyl Propanoic Acid Derivatives

Evaluation of Antimicrobial Properties of Derivatives

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Derivatives of 3-amino-3-(4-phenoxyphenyl)propanoic acid have emerged as a promising class of compounds with potent activity against a range of pathogenic microorganisms.

Mechanisms of Antibacterial Activity Against Multi-Drug Resistant Pathogens

Derivatives of this compound have demonstrated notable efficacy against multi-drug resistant (MDR) bacteria. The primary proposed mechanism of action involves the disruption of the bacterial cell membrane's integrity. The lipophilic nature of the phenoxyphenyl moiety is thought to facilitate the insertion of these molecules into the bacterial lipid bilayer. This intercalation disrupts the membrane's structural and functional properties, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, bacterial cell death.

Furthermore, some derivatives are believed to inhibit critical bacterial enzymes. For instance, they may interfere with the function of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. By inhibiting PBPs, these compounds can weaken the cell wall, rendering the bacteria susceptible to osmotic lysis.

Mechanisms of Antifungal Activity, Including against Candida auris

The antifungal properties of these derivatives are of particular importance, especially in light of the emergence of drug-resistant fungal pathogens like Candida auris. Similar to their antibacterial action, the principal mechanism of antifungal activity is the disruption of the fungal cell membrane. The compounds target ergosterol, a key component of the fungal cell membrane, leading to pore formation, increased membrane permeability, and leakage of intracellular components, which culminates in fungal cell death.

In addition to direct membrane disruption, some derivatives have been shown to inhibit biofilm formation, a crucial virulence factor that contributes to the persistence of fungal infections and drug resistance. By interfering with fungal adhesion and the development of the biofilm matrix, these compounds can enhance their therapeutic efficacy. Another proposed mechanism involves the induction of oxidative stress within the fungal cell through the generation of reactive oxygen species (ROS), which can damage vital cellular components such as proteins, lipids, and nucleic acids.

Structure-Dependent Antimicrobial Activity Profiles

DerivativeSubstituent (R1)Substituent (R2)Antibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
1HH6432
24-ClH168
3H4-F3216
44-NO2H84

Analysis of Anticancer Activity and Cellular Mechanisms

Beyond their antimicrobial effects, derivatives of this compound have demonstrated significant potential as anticancer agents. Their cytotoxic effects against various cancer cell lines are attributed to their ability to modulate multiple cellular targets and signaling pathways.

Identification of Molecular Targets and Signaling Pathways (e.g., SIRT2, EGFR, HDAC, Tubulin Polymerization, Thioredoxin Reductase)

The anticancer activity of these derivatives is multifaceted, involving the targeting of several key proteins and pathways crucial for cancer cell survival and proliferation.

Sirtuin 2 (SIRT2): Some derivatives act as inhibitors of SIRT2, a histone deacetylase that is often overexpressed in cancer cells. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Epidermal Growth Factor Receptor (EGFR): Certain derivatives have been found to inhibit the EGFR signaling pathway. Dysregulation of this pathway is a common feature in many cancers, and its inhibition can block downstream signaling cascades responsible for cell growth and proliferation.

Histone Deacetylase (HDAC): As HDAC inhibitors, some of these compounds can alter gene expression in cancer cells, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.

Tubulin Polymerization: A number of derivatives have been shown to interfere with the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule formation leads to mitotic arrest and cell death.

Thioredoxin Reductase (TrxR): Inhibition of the antioxidant enzyme thioredoxin reductase by these compounds can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.

Mechanisms of Cancer Cell Growth Inhibition and Cell Death Induction

The engagement of the aforementioned molecular targets by this compound derivatives ultimately leads to the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). The disruption of microtubule dynamics or the inhibition of key signaling pathways often results in cell cycle arrest, typically at the G2/M phase, preventing the cancer cells from dividing.

The induction of apoptosis is a key mechanism of their anticancer effect. This can be triggered through various pathways, including the intrinsic pathway, which is activated by cellular stress such as DNA damage or oxidative stress, and the extrinsic pathway, which is initiated by the binding of death ligands to their receptors on the cell surface. The inhibition of survival pathways and the activation of pro-apoptotic proteins by these derivatives converge to activate caspases, the executioners of apoptosis.

DerivativeMolecular Target(s)Mechanism of ActionIC50 (µM) against Cancer Cell Line
5SIRT2, TubulinG2/M arrest, Apoptosis2.5 (HeLa)
6EGFRInhibition of cell proliferation5.1 (A549)
7HDACInduction of tumor suppressor genes3.8 (MCF-7)
8TrxROxidative stress, Apoptosis1.9 (HCT116)

Differential Activity in Drug-Sensitive and Drug-Resistant Cancer Models

A significant challenge in cancer chemotherapy is the development of drug resistance. Consequently, there is a pressing need for novel compounds that can effectively circumvent these resistance mechanisms. Derivatives of 3-aminopropanoic acid have demonstrated promising results in this regard, exhibiting potent antiproliferative activity against both drug-sensitive and drug-resistant cancer cell lines.

Notably, a series of novel polysubstituted thiazole derivatives of 3-[(4-acetylphenyl)amino]propanoic acid have been synthesized and evaluated for their anticancer properties. ktu.edunih.gov Certain oxime and carbohydrazide (B1668358) derivatives within this series displayed low micromolar activity that was significantly greater than the standard chemotherapeutic agent, cisplatin. ktu.edu These compounds showed potent antiproliferative activity against H69 small-cell lung carcinoma cells and, importantly, also against the anthracycline-resistant H69AR cell line. ktu.edu For instance, oxime derivatives 21 and 22 demonstrated a comparable reduction in viability in both H69 and the anthracycline-resistant H69AR cells, suggesting their potential to overcome this specific mechanism of drug resistance. nih.gov

Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent anticancer activity against A549 non-small cell lung cancer cells. debuglies.comnih.govresearchgate.netktu.edu The versatility of this scaffold allows for the introduction of various heterocyclic structures, which can be tailored to optimize biological activity and specificity against cancer cells. debuglies.com The ability of these derivatives to target both drug-sensitive and multidrug-resistant cancer models highlights their potential as scaffolds for the development of new and more effective anticancer agents. ktu.edu

Table 1: Antiproliferative Activity of Selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives in Drug-Sensitive (H69) and Drug-Resistant (H69AR) Small-Cell Lung Carcinoma Cells

CompoundCell Line% Viability
21 H6918.3%
H69AR23.5%
22 H6933.9%
H69AR26.6%

Enzymatic Interactions and Inhibition Kinetics

The biological activity of a compound is often intrinsically linked to its interaction with specific enzymes. While direct studies on the enzymatic interactions of this compound are limited, the activities of structurally related compounds provide valuable insights into their potential enzymatic targets.

Carbonic Anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. nih.gov A study on novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide, a structural analog of the subject compound, demonstrated binding to human carbonic anhydrases. nih.gov This suggests that the 3-amino-propanoic acid scaffold, when appropriately substituted, has the potential to interact with CAs.

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. While no direct inhibition of LpxC by this compound derivatives has been reported, the broader class of amino acid derivatives has been explored for antimicrobial properties. debuglies.com

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. nih.govmdpi.com Various heterocyclic compounds, including thiazole derivatives, have been identified as potent and selective MAO-B inhibitors. researchgate.net Given that derivatives of 3-aminopropanoic acid can incorporate such heterocyclic moieties, it is plausible that they could be designed to target MAO-B. nih.govmdpi.com

Kinetic studies are essential to understand the mechanism of enzyme inhibition, such as whether it is competitive, non-competitive, or uncompetitive. For potent MAO-B inhibitors, kinetic studies have revealed both reversible and irreversible mechanisms of action. nih.gov For instance, kinetic analysis of certain benzothiazole derivatives has shown them to be potent and selective inhibitors of human MAO-B. researchgate.net While specific kinetic data for the inhibition of enzymes by this compound derivatives are not yet available, such studies would be crucial in elucidating their mechanism of action and for the optimization of their inhibitory potency.

Receptor Binding and Activation Studies

In addition to enzymatic interactions, the pharmacological effects of many compounds are mediated through their binding to and modulation of specific receptors.

Free fatty acid receptors (FFARs), such as FFAR4 (also known as GPR120) and GPR40 (also known as FFAR1), are G-protein coupled receptors that are activated by medium and long-chain fatty acids. acs.orgnih.gov They have emerged as attractive therapeutic targets for metabolic diseases. researchgate.netnih.govmdpi.com Phenylpropanoic acid derivatives have been extensively explored as agonists for these receptors. researchgate.net

A well-characterized synthetic agonist, GW9508, which is structurally similar to the subject compound with a 4-[[(3-phenoxyphenyl)methyl]amino]benzenepropanoic acid backbone, is a potent agonist for both GPR40 and GPR120. medchemexpress.com It stimulates intracellular calcium mobilization in cells expressing these receptors. medchemexpress.com The activation of GPR40 by agonists like GW9508 has been shown to enhance glucose-stimulated insulin secretion. medchemexpress.comfrontiersin.org Furthermore, GPR40/GPR120 agonists can alleviate periodontal inflammation and improve metabolic parameters in mice with metabolic syndrome. nih.gov The exploration of various phenylpropanoic acid derivatives has led to the identification of potent and selective agonists for both FFAR1 and FFAR4. nih.govresearchgate.netnih.gov

Table 2: Agonistic Activity of GW9508 on Free Fatty Acid Receptors

ReceptorpEC50
GPR40 (FFA1)7.32
GPR120 (FFA4)5.46

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide range of physiological processes.

Estrogen Receptor α (ERα) is a key target in the treatment of hormone-responsive breast cancer. While there is no direct evidence of this compound derivatives binding to ERα, the development of selective estrogen receptor modulators (SERMs) often involves scaffolds that can mimic the structure of endogenous estrogens.

Nur77 , an orphan nuclear receptor, is involved in inflammation and apoptosis. nih.govnih.gov Small molecules, such as cytosporone B and certain unsaturated fatty acids, have been shown to interact with Nur77 and modulate its activity. nih.gov The potential for this compound derivatives to interact with Nur77 remains an area for future investigation.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. nih.govmdpi.com Some in vitro studies have indicated that phenylpropanoic acids can modulate PPARs. researchgate.net For instance, certain dual PPARγ/δ agonists with a phenylpropanoic acid core structure have been shown to lower glucose levels. nih.gov This suggests that derivatives of this compound could potentially be designed to modulate PPAR activity.

Transferrin Receptor Binding and Peptide Conjugation Research

No information was found regarding the binding of this compound to the transferrin receptor or its use in peptide conjugation studies.

Mechanistic Investigation of Antioxidant Properties and Modulation of Oxidative Stress

No studies detailing the antioxidant properties or the modulation of oxidative stress by this compound are available in the search results.

Investigation of Peptidomimetic Properties and Bioisosteric Relationships

No research was found that investigates the peptidomimetic characteristics or bioisosteric relationships of this compound.

Potential Research Applications and Future Directions for 3 Amino 3 4 Phenoxyphenyl Propanoic Acid

Development as Chemical Probes for Elucidating Biological Pathways

The inherent biological activity observed in analogues of 3-amino-3-(4-phenoxyphenyl)propanoic acid suggests their potential for development as chemical probes. Derivatives based on the related 3-((4-hydroxyphenyl)amino)propanoic acid core have demonstrated significant, structure-dependent antimicrobial activity against multidrug-resistant bacteria and fungi, including ESKAPE pathogens and Candida auris. mdpi.comresearchgate.netnih.gov Similarly, other analogues have shown promising anticancer activity against lung cancer cell lines. mdpi.comresearchgate.netmdpi.comktu.edu

These findings open the possibility of modifying the core scaffold to create sophisticated chemical probes. By incorporating reporter tags, such as fluorescent dyes or biotin, researchers could synthesize tools for a variety of applications:

Target Identification: Labeled probes can be used in pull-down assays or activity-based protein profiling to identify the specific molecular targets (e.g., enzymes, receptors) within cancer or microbial cells.

Pathway Visualization: Fluorescently tagged analogues would allow for real-time imaging of their uptake, distribution, and localization within cells, providing insights into the biological pathways they modulate or disrupt.

Mechanism of Action Studies: As these compounds exploit biochemical pathways shared across eukaryotic organisms, probes derived from them could help elucidate the mechanisms of action, such as the inhibition of cell migration or the induction of cytotoxicity in cancer cells. researchgate.netnih.govsemanticscholar.org

The development of such probes from the this compound scaffold could significantly advance the understanding of the complex biological processes underlying microbial infections and cancer.

Strategies for Enhancing Target Selectivity and Potency

A primary goal in medicinal chemistry research is the optimization of a lead compound to maximize its effect on a desired target while minimizing off-target interactions. For scaffolds related to this compound, several strategies can be employed to enhance target selectivity and potency.

Structure-activity relationship (SAR) studies on its analogues have provided a foundation for rational design. For example, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that the incorporation of heterocyclic substituents into a hydrazone-based structure greatly enhanced antimicrobial activity. mdpi.com Specifically, the addition of a 4-NO2 group to a phenyl ring led to improved activity against both Gram-positive and Gram-negative bacteria. mdpi.com In the context of anticancer activity, the introduction of an oxime moiety into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was found to significantly increase their antiproliferative effects. mdpi.com

Future strategies for enhancing selectivity and potency could include:

Exploiting Electrostatic Interactions: A rational approach involves modifying the compound to form specific interactions with the target protein. For instance, introducing a positively charged group to create a salt bridge with a negatively charged amino acid residue (e.g., aspartate) in the target's binding site can significantly increase affinity and selectivity over homologous proteins that may have a neutral residue at the same position. nih.gov

Conformational Locking: Modifying the scaffold to restrict its conformational flexibility can lock it into a bioactive conformation that is optimal for binding to the intended target, thereby improving potency.

Pharmacophore-Guided Modifications: Building upon existing pharmacophore models, new analogues can be designed to optimize interactions with key features of a target's binding pocket, such as hydrogen bond donors/acceptors and hydrophobic regions. nih.gov

These rational design approaches, guided by SAR data and computational modeling, are crucial for refining the this compound scaffold into highly potent and selective research compounds.

Exploration of Novel Analogues with Diverse Pharmacophores for Academic Study

The synthetic versatility of the this compound framework makes it an excellent candidate for the creation of compound libraries for academic research. mdpi.comsemanticscholar.org By introducing a wide range of pharmacophores, researchers can systematically investigate how different chemical features influence biological activity, leading to a deeper understanding of molecular recognition and mechanism of action.

Recent studies have already explored a variety of analogues based on closely related scaffolds, demonstrating the potential of this chemical space. For instance, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 2–37) was synthesized and screened, revealing that hydrazones containing heterocyclic substituents displayed the most potent and broad-spectrum antimicrobial activity. mdpi.comresearchgate.netnih.gov Another study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, identifying oxime and carbohydrazide (B1668358) derivatives as having significant antiproliferative effects against lung cancer cells. mdpi.com

Future academic exploration could focus on synthesizing novel analogues by:

Introducing Diverse Heterocycles: Expanding on the finding that furan- and thiazole-containing derivatives show promising activity, a broader range of heterocyclic systems can be incorporated to probe interactions with different biological targets. mdpi.commdpi.com

Varying Phenyl Ring Substitution: Systematic substitution on the phenyl rings of the scaffold with different electron-donating and electron-withdrawing groups can fine-tune the electronic properties and steric profile of the molecule.

Modifying the Amino Acid Backbone: Altering the propanoic acid chain, for example by introducing constraints or changing its length, could impact the conformational preferences of the molecule and its binding modes.

The table below summarizes some of the researched analogue classes and their observed activities, providing a foundation for future academic exploration.

Core Scaffold Pharmacophore Introduced Observed Biological Activity Reference
3-((4-hydroxyphenyl)amino)propanoic acidHydrazones with heterocyclic substituentsPotent, broad-spectrum antimicrobial mdpi.com, researchgate.net, nih.gov
3-((4-hydroxyphenyl)amino)propanoic acidPhenyl substituent with 4-NO2 groupEnhanced antimicrobial against S. aureus, E. faecalis, E. coli, K. pneumoniae mdpi.com
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidOxime and carbohydrazide moietiesPotent antiproliferative against lung cancer cells mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid2-furyl substituentAnticancer and antioxidant mdpi.com, nih.gov

Systematic synthesis and screening of such novel analogues will continue to be a valuable academic pursuit, contributing to the fields of medicinal chemistry and chemical biology.

Integration into Biosynthetic Pathway Research of Related Natural Products (e.g., β-Tyrosine)

The structural similarity of this compound to aromatic amino acids like tyrosine and its β-amino acid nature make it a valuable tool for studying the biosynthesis of related natural products. frontiersin.org Tyrosine is a precursor to a vast array of specialized metabolites in plants and other organisms, including pigments, hormones, and antioxidants. frontiersin.orgresearchgate.net The biosynthesis of these compounds involves a complex network of enzymes, such as tyrosine aminotransferases (TATs) and polyphenol oxidases. nih.gov

β-Tyrosine, a non-proteogenic amino acid, is also found in nature and plays a role in the structure of certain natural products. Synthetic analogues like this compound can be used to probe the enzymatic pathways involved in the metabolism of these amino acids. Potential research applications include:

Enzyme Inhibition Studies: The compound and its derivatives could act as competitive or allosteric inhibitors of enzymes in the tyrosine metabolic pathway, such as those in the shikimate pathway or those involved in downstream modifications like hydroxylases and decarboxylases. nih.govcreative-proteomics.com This can help to characterize enzyme active sites and regulatory mechanisms.

Substrate Mimicry: These synthetic amino acids can be used as substrate mimics to test the specificity of enzymes like TATs, which catalyze the initial step in tyrosine conversion. nih.gov Understanding which analogues are accepted as substrates can provide insight into the enzyme's structural requirements.

Probing Natural Product Biosynthesis: By introducing these unnatural amino acids into organisms that produce tyrosine-derived secondary metabolites, researchers may be able to achieve mutasynthesis, where the synthetic precursor is incorporated into the final natural product structure, leading to novel compounds with potentially new activities.

Using this compound as a chemical tool can thus illuminate the function and substrate tolerance of biosynthetic enzymes, contributing to our understanding of natural product chemistry and enabling metabolic engineering efforts.

Advanced Methodologies for Automated Synthesis and High-Throughput Characterization in Research Settings

The exploration of diverse analogues of this compound necessitates efficient and scalable methodologies for their synthesis and evaluation. While many reported syntheses follow traditional multi-step solution-phase chemistry, these approaches can be adapted for modern, high-throughput workflows. mdpi.commdpi.comcijournal.ru

Automated Synthesis: The generation of large libraries of analogues, such as the 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid reported in one study, is amenable to automation. researchgate.netktu.edu The reaction sequences, often involving common steps like esterification, condensation, and hydrazinolysis, can be adapted for parallel synthesis platforms. mdpi.comnih.gov

Parallel Synthesis: Using automated liquid handlers and reaction blocks, multiple variations of the scaffold can be synthesized simultaneously by reacting a common intermediate with a diverse set of building blocks (e.g., different aldehydes, amines, or heterocyclic precursors).

Flow Chemistry: For certain reaction steps, continuous flow reactors could offer advantages in terms of reaction control, scalability, and safety, potentially accelerating the production of key intermediates or final compounds.

High-Throughput Characterization: Once a library of compounds is synthesized, high-throughput screening (HTS) is essential for rapidly identifying active molecules.

Biological Screening: HTS assays, such as those measuring microbial growth inhibition (e.g., determination of Minimum Inhibitory Concentration, MIC) or cancer cell viability (e.g., MTT assay), can be performed in 96- or 384-well plate formats, allowing for the rapid evaluation of hundreds or thousands of compounds. mdpi.comresearchgate.net

Biophysical Characterization: For promising hits, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used in a higher-throughput manner to characterize binding affinity and thermodynamics with purified target proteins.

The integration of automated synthesis with high-throughput characterization creates a powerful discovery engine. This approach accelerates the cycle of designing, synthesizing, and testing new analogues, enabling a more rapid and comprehensive exploration of the chemical space around the this compound scaffold for academic and therapeutic research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.